molecular formula C6H11FO2 B2927056 (3-Fluorocyclobutane-1,1-diyl)dimethanol CAS No. 2231673-56-4

(3-Fluorocyclobutane-1,1-diyl)dimethanol

Cat. No.: B2927056
CAS No.: 2231673-56-4
M. Wt: 134.15
InChI Key: UXNNFFARWJSUOF-UHFFFAOYSA-N
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Description

“(3-Fluorocyclobutane-1,1-diyl)dimethanol” is a chemical compound with the molecular formula C6H11FO2 . It has a molecular weight of 134.15 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11FO2/c7-5-1-6(2-5,3-8)4-9/h5,8-9H,1-4H2 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It’s not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -7.14 cm/s . It’s very soluble, with a solubility of 28.1 mg/ml or 0.185 mol/l .

Scientific Research Applications

Materials Science and Polymer Research

In the realm of materials science, the incorporation of cyclobutane rings, such as those in (3-Fluorocyclobutane-1,1-diyl)dimethanol derivatives, into polymers has been explored to enhance thermal stability and modify physical properties. For example, the synthesis and thermal properties of fluorosilicones containing perfluorocyclobutane rings demonstrate the potential of such structures to create materials with desirable thermal characteristics and stability (Rizzo & Harris, 2000). These materials exhibit varied glass transition temperatures and enhanced thermal stability, making them suitable for applications requiring resistance to high temperatures.

Organic Synthesis

The compound and its related structures have been used in organic synthesis to create complex molecules. The reactivity of cyclobutane rings, including their use in cross-coupling reactions, has been exploited to synthesize unsymmetrical biaryls. Such reactions highlight the utility of cyclobutane derivatives in constructing biaryl compounds, which are significant in pharmaceuticals and materials science (Denmark & Wu, 1999).

Medical Imaging

In medical imaging, particularly positron emission tomography (PET), compounds structurally related to this compound have been explored as tracers. For instance, 18F-labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (18F-fluciclovine) is a notable example used in PET imaging for tumor delineation (Ulaner et al., 2016). This tracer demonstrates the potential of cyclobutane derivatives in enhancing the detection and characterization of tumors, thereby contributing to more accurate diagnosis and treatment planning in oncology.

Safety and Hazards

The safety information for “(3-Fluorocyclobutane-1,1-diyl)dimethanol” indicates that it should be handled with care. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

[3-fluoro-1-(hydroxymethyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c7-5-1-6(2-5,3-8)4-9/h5,8-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNNFFARWJSUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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